molecular formula C10H16BrNO4 B2528743 (E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester CAS No. 475288-42-7

(E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester

Cat. No.: B2528743
CAS No.: 475288-42-7
M. Wt: 294.145
InChI Key: BMYTUCFBIJPZLT-VOTSOKGWSA-N
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Description

(E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester is a useful research compound. Its molecular formula is C10H16BrNO4 and its molecular weight is 294.145. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Conformation Analysis

  • Abstract: The compound tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, closely related to the requested compound, has been structurally characterized using single-crystal X-ray diffraction and density functional theory calculations. The study highlights the bond lengths, valence angles, and the conformation of amino acid units, providing a detailed insight into the molecular structure of these types of compounds in both solid-state and gas phases (Ejsmont, Gajda, & Makowski, 2007).

Synthesis of Dipeptide Mimetics

  • Abstract: A practical synthesis method for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a compound structurally related to the requested one, has been developed. This compound serves as a conformationally restricted dipeptido-mimetic for caspase-1 inhibitors, demonstrating the compound's potential in the synthesis of biologically active molecules (Lauffer & Mullican, 2002).

Directed Hydrogenation Methodology

  • Abstract: The study describes the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology, resulting in single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This highlights the compound's role in achieving high selectivity in hydrogenation processes, a critical step in organic synthesis (Smith et al., 2001).

Synthesis of Hydrophobic Amino Acids

  • Abstract: The compound is involved in the synthesis of hydrophobic amino acids, demonstrating its role in peptide synthesis and its potential applications in developing new pharmaceutical compounds (Deboves et al., 2000).

Mechanism of Action

The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde .

Safety and Hazards

As with any chemical, safety precautions must be taken when handling esters. They can be irritating and have foul odors . It’s important to wear appropriate personal protective equipment and ensure adequate ventilation when working with these compounds .

Future Directions

The effective transesterification process to produce fatty acid methyl esters (FAME) requires the use of low-cost, less corrosive, environmentally friendly, and effective catalysts . Non-edible vegetable oils and FAME produced by the transesterification of vegetable oils have a great potential in the chemical industry .

Properties

IUPAC Name

methyl (E)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h1-5H3,(H,12,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYTUCFBIJPZLT-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)OC)\NC(=O)OC(C)(C)C)/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.